molecular formula C9H14O5 B043421 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose CAS No. 52579-97-2

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose

Cat. No.: B043421
CAS No.: 52579-97-2
M. Wt: 202.2 g/mol
InChI Key: IQSQTOWMVAKJTC-JAJWTYFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose is a chemical compound with the molecular formula C9H14O5 It is a derivative of galactose, a type of sugar, and features a unique structure that includes an anhydro bridge and an isopropylidene protective group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose can be synthesized through a multi-step process starting from galactose. The synthesis typically involves the protection of hydroxyl groups, formation of the anhydro bridge, and introduction of the isopropylidene group. Common reagents used in these steps include acetone, sulfuric acid, and other protective group reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with enzymes and other biological molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
  • 1,6-Anhydro-beta-D-galactopyranose

Comparison

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose is unique due to its specific protective groups and anhydro bridge, which confer distinct chemical properties. Compared to similar compounds, it offers different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(1R,2S,6R,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSQTOWMVAKJTC-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3COC(O3)C(C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose
Reactant of Route 2
Reactant of Route 2
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose
Reactant of Route 3
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose
Reactant of Route 4
Reactant of Route 4
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose
Reactant of Route 5
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose
Reactant of Route 6
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.